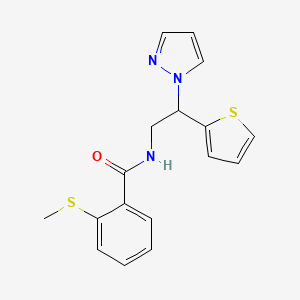

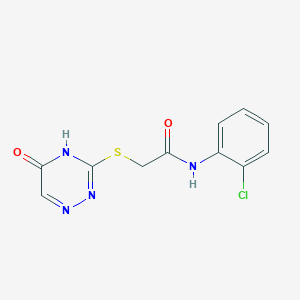

![molecular formula C10H11N3O2 B2757547 [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 914810-86-9](/img/structure/B2757547.png)

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

Vue d'ensemble

Description

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine” is a chemical compound with the CAS Number: 1018662-21-9 . It has a molecular weight of 204.23 .

Synthesis Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Applications De Recherche Scientifique

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen and one oxygen atom, have been widely studied for their therapeutic potential. These compounds exhibit a broad range of biological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties. The 1,3,4-oxadiazole moiety, in particular, has attracted interest as a bioisostere for carboxylic acids, carboxamides, and esters due to its unique structural features that allow for effective binding with various enzymes and receptors in biological systems. This has led to the development of numerous 1,3,4-oxadiazole-based compounds with high therapeutic potency, contributing significantly to the field of drug development (Verma et al., 2019).

Potential Applications in Treating Neuropsychiatric Disorders

The search for novel ligands targeting dopamine D2 receptors, which play a critical role in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety, has identified certain oxadiazole derivatives as promising candidates. These compounds, featuring specific pharmacophores for high D2 receptor affinity, demonstrate the versatility and potential of oxadiazole derivatives in addressing complex neuropsychiatric conditions (Jůza et al., 2022).

Role in Horticultural and Agricultural Sciences

Melatonin, a compound related by its methoxytryptamine structure, illustrates the broader relevance of such molecules in environmental and agricultural sciences. It has been found to enhance the tolerance of horticultural crops against various environmental stresses, including cold, drought, and salinity, through its antioxidative properties and regulation of stress-response genes. This highlights the potential of methoxytryptamine derivatives, by analogy, to contribute to crop resilience and productivity (Bose & Howlader, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFFXZLOCMNCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2lambda6-Thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2757468.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2757478.png)

![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)

![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)